tert-butyl 4-(aminomethyl)oxane-4-carboxylate tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 871021-81-7
VCID: VC3417982
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1(CCOCC1)CN
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl 4-(aminomethyl)oxane-4-carboxylate

CAS No.: 871021-81-7

Cat. No.: VC3417982

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(aminomethyl)oxane-4-carboxylate - 871021-81-7

Specification

CAS No. 871021-81-7
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Standard InChI Key ZWVAIIHLJHYVSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1(CCOCC1)CN
Canonical SMILES CC(C)(C)OC(=O)C1(CCOCC1)CN

Introduction

Chemical Properties and Structure

Structural Characteristics

Tert-butyl 4-(aminomethyl)oxane-4-carboxylate consists of three main structural components:

  • A six-membered oxane (tetrahydropyran) ring forming the core structure

  • A tert-butoxycarbonyl (Boc) group attached to the 4-position of the oxane ring

  • An aminomethyl group (-CH2NH2) also at the 4-position, creating a quaternary carbon center

The presence of both the Boc group and the primary amine functionality in the same molecule creates an interesting polarity profile and reactivity pattern. The tert-butyl group provides steric bulk and hydrophobicity, while the primary amine offers a site for numerous transformations including nucleophilic substitutions, amide formation, and reductive aminations.

Physical and Chemical Properties

The compound's key physical and chemical properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of Tert-Butyl 4-(Aminomethyl)Oxane-4-Carboxylate

PropertyValue
CAS Number871021-81-7
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
SMILES CodeO=C(C1(CN)CCOCC1)OC(C)(C)C
MDL NumberMFCD24208871
Physical FormSolid
Structural FeaturesOxane ring, tert-butoxycarbonyl group, aminomethyl group
Functional GroupsAmine, ester, ether

The presence of the primary amine group makes this compound basic in nature, while the ester group provides sites for hydrolysis under appropriate conditions. The oxane ring contributes to the compound's conformational properties and can participate in ring-opening reactions under specific conditions .

Synthesis Methods

General Synthetic Routes

The synthesis of tert-butyl 4-(aminomethyl)oxane-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters and aminomethyl reagents. A common synthetic pathway begins with tert-butyl 4-hydroxy-2H-pyran-4-carboxylate, which undergoes reaction with aminomethyl reagents under controlled conditions to yield the desired compound.

The reaction conditions are carefully optimized to achieve high yields and purity. Common solvents employed in this synthesis include dichloromethane or methanol, with bases such as triethylamine often added to facilitate the reaction. The general synthetic approach can be outlined as follows:

  • Preparation of a suitably substituted oxane ring structure

  • Introduction of the tert-butoxycarbonyl group at the 4-position

  • Incorporation of the aminomethyl functionality, often through reductive amination or nucleophilic substitution

Reaction Conditions

The specific reaction conditions for synthesizing tert-butyl 4-(aminomethyl)oxane-4-carboxylate require careful control of temperature, solvent choice, and reaction time to maximize yield and minimize side products. The reaction is typically performed under inert atmosphere conditions to prevent oxidation of the sensitive intermediates.

Applications and Uses

Pharmaceutical Applications

Tert-butyl 4-(aminomethyl)oxane-4-carboxylate serves as an important building block in pharmaceutical research and development. Its structural features make it valuable in the synthesis of more complex molecules with potential biological activity. The compound's versatility stems from the following characteristics:

  • The primary amine group provides a handle for further functionalization through amide formation, reductive amination, or alkylation reactions

  • The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, revealing a carboxylic acid functionality for additional transformations

  • The oxane ring provides a rigid scaffold that can influence the three-dimensional arrangement of functional groups in derived molecules

These properties make the compound useful in medicinal chemistry programs focused on developing new therapeutic agents, particularly those requiring specific spatial arrangements of functional groups.

Synthetic Intermediate

As a synthetic intermediate, tert-butyl 4-(aminomethyl)oxane-4-carboxylate enables access to a diverse range of structural modifications. The compound's reactivity profile allows for selective transformations that can be utilized in multi-step synthesis of complex molecules. Its importance in organic synthesis is highlighted by its commercial availability from chemical suppliers specializing in building blocks for pharmaceutical and fine chemical industries .

Analytical Characterization

Identification Methods

The identity and purity of tert-butyl 4-(aminomethyl)oxane-4-carboxylate can be confirmed using various analytical techniques. Standard methods for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information through 1H and 13C NMR analysis

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • Infrared (IR) spectroscopy: Identifies key functional groups such as the amine, ester, and ether

  • Elemental Analysis: Verifies the elemental composition matching the theoretical values for C11H21NO3

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with tert-butyl 4-(aminomethyl)oxane-4-carboxylate. Table 2 presents a comparison of this compound with selected structural analogs:

Table 2: Comparison of Tert-Butyl 4-(Aminomethyl)Oxane-4-Carboxylate with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties
Tert-butyl 4-(aminomethyl)piperidine-4-carboxylateContains nitrogen instead of oxygen in the ringDifferent basicity, hydrogen bonding, and conformational properties
Tert-butyl 4-hydroxymethyl-oxane-4-carboxylateHydroxyl group instead of amineDifferent reactivity, more hydrogen bond donor capability, less basic
Tert-butyl 4-aminooxane-4-carboxylateDirect amine attachment without methylene linkerDifferent spatial arrangement, different basicity
Tert-butyl 4-methyl-oxane-4-carboxylateMethyl group instead of aminomethylLacks nucleophilic center, more hydrophobic

The structural variations among these analogs lead to differences in reactivity, solubility, and potential applications in synthetic chemistry and pharmaceutical research. The specific placement and nature of functional groups can significantly impact the compound's utility in various chemical transformations.

Research Perspectives and Future Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic routes to tert-butyl 4-(aminomethyl)oxane-4-carboxylate and its derivatives. Potential areas for methodology development include:

  • Stereoselective synthesis approaches to produce enantiomerically pure versions of the compound

  • Greener synthetic methods employing catalysis and reducing waste generation

  • Flow chemistry approaches for continuous production of the compound or its derivatives

  • Exploration of biocatalytic approaches to introduce functional groups with high regio- and stereoselectivity

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